REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[N+:10]([O-])=O>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[NH2:10]
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Name
|
|
Quantity
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19.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1)C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then hydrogenated at room temperature
|
Type
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FILTRATION
|
Details
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The catalyst is filtered off on Celite®
|
Type
|
CUSTOM
|
Details
|
the medium is then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |